
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid with a fluoromethyl and methylocta-dien-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of simpler hydrocarbons .
Applications De Recherche Scientifique
Acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated organic molecules and those with methylocta-dien-ol groups. Examples include:
- Acetic acid derivatives with different substituents.
- Fluoromethylated compounds with varying chain lengths.
- Methylocta-dien-ol compounds with different functional groups .
Uniqueness
What sets acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol apart is its combination of fluoromethyl and methylocta-dien-ol groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
76481-05-5 |
|---|---|
Formule moléculaire |
C12H21FO3 |
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
acetic acid;3-(fluoromethyl)-7-methylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H17FO.C2H4O2/c1-9(2)4-3-5-10(8-11)6-7-12;1-2(3)4/h4,6,12H,3,5,7-8H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
UEWFMKJUKWUYFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCO)CF)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


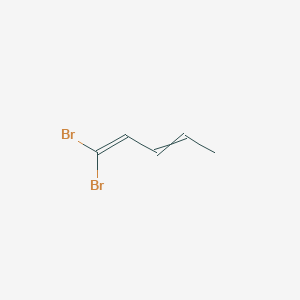

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
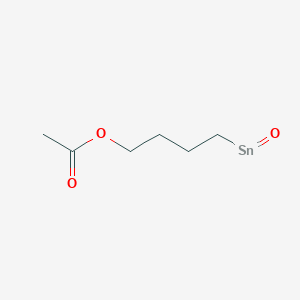
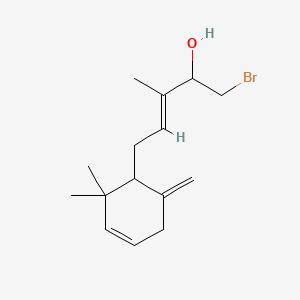
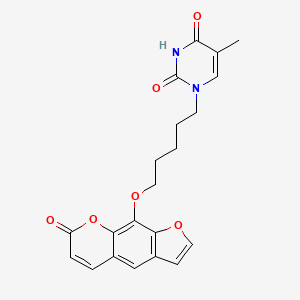
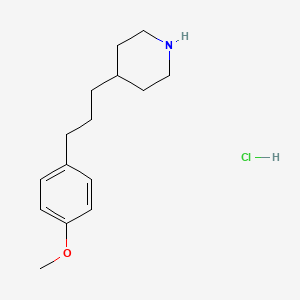
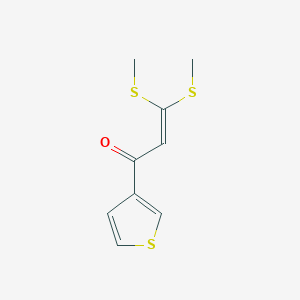
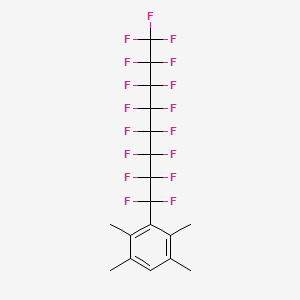

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

